molecular formula C15H13NO4 B14691968 7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid CAS No. 34354-00-2

7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid

Cat. No.: B14691968
CAS No.: 34354-00-2
M. Wt: 271.27 g/mol
InChI Key: OFMIYVOTMGHOEI-UHFFFAOYSA-N
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Description

7-Benzyl-7-azabicyclo[221]hepta-2,5-diene-2,3-dicarboxylic acid is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form the bicyclic structure. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as crystallization or chromatography to isolate the desired product. The specific conditions and reagents used can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes, receptors, and other biological molecules, potentially modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-Azabicyclo[2.2.1]hepta-2,5-diene: A related compound with a similar bicyclic structure but lacking the benzyl and dicarboxylic acid groups.

    Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Another related compound with an oxygen bridge and ester functional groups.

Uniqueness

7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical properties and potential applications. The presence of the benzyl group and dicarboxylic acid moieties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

34354-00-2

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

7-benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid

InChI

InChI=1S/C15H13NO4/c17-14(18)12-10-6-7-11(13(12)15(19)20)16(10)8-9-4-2-1-3-5-9/h1-7,10-11H,8H2,(H,17,18)(H,19,20)

InChI Key

OFMIYVOTMGHOEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3C=CC2C(=C3C(=O)O)C(=O)O

Origin of Product

United States

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